molecular formula C19H15BrN2O3S2 B4610876 2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide

2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B4610876
M. Wt: 463.4 g/mol
InChI Key: MXLDVGDENNTOKQ-YBEGLDIGSA-N
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Description

This compound belongs to the rhodanine-based acetamide family, characterized by a (5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl core linked to an N-(4-methoxyphenyl)acetamide group. The 3-bromo substituent on the benzylidene ring and the 4-methoxy group on the phenylacetamide moiety are critical to its physicochemical and biological properties. Rhodanine derivatives are widely studied for their anticancer, antimicrobial, and enzyme-inhibitory activities due to their ability to modulate cellular pathways, such as angiogenesis and proliferation .

Synthesis: The compound is synthesized via a base-catalyzed condensation of 2-thioxothiazolidin-4-one with 3-bromobenzaldehyde, followed by coupling with N-(4-methoxyphenyl)acetamide. Potassium carbonate in ethanol is commonly employed for optimal yield, as demonstrated in analogous syntheses .

Properties

IUPAC Name

2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O3S2/c1-25-15-7-5-14(6-8-15)21-17(23)11-22-18(24)16(27-19(22)26)10-12-3-2-4-13(20)9-12/h2-10H,11H2,1H3,(H,21,23)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLDVGDENNTOKQ-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide typically involves the condensation of 3-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with 4-methoxyphenylacetic acid under appropriate reaction conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to inhibit the synthesis of bacterial cell walls or disrupt cellular processes. The anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation pathways .

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationship (SAR) :
    • Electron-withdrawing groups (Br, Cl) on the benzylidene ring correlate with improved cytotoxicity.
    • Methoxy groups on the acetamide nitrogen optimize LogP for cellular uptake without excessive hydrophobicity .
  • Synthetic Scalability: Ethanol and K2CO3-based protocols are cost-effective and scalable, supporting further preclinical development .

Biological Activity

The compound 2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide is a derivative of thiazolidine that has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H17BrN2O3S2C_{20}H_{17}BrN_{2}O_{3}S_{2} with a molecular weight of approximately 477.39 g/mol. The structure includes a thiazolidine ring, a bromobenzylidene moiety, and an acetamide group, which are crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of thiazolidine derivatives, including the compound . A significant study evaluated various thiazolidinones for their cytotoxic effects against glioblastoma multiforme cells. The results indicated that certain derivatives exhibited potent antitumor activity by decreasing cell viability in cancer cell lines such as MDA-MB-231, HCT116, HT29, MCF7, and SW620 .

Table 1: Antitumor Activity of Thiazolidinone Derivatives

CompoundCell LineIC50 (µM)
9bMDA-MB-23115
9eHCT11610
9gHT2912
10eMCF78

Antifungal Activity

The antifungal potential of thiazolidine derivatives has also been investigated. In vitro studies demonstrated that certain compounds effectively inhibited the growth of various Candida species, including Candida albicans and Candida tropicalis. The mechanism involves the inhibition of fungal protein mannosyl transferase 1 (PMT1), which is critical for fungal cell wall integrity .

Table 2: In Vitro Antifungal Activity

CompoundTarget OrganismIC50 (µg/mL)
Compound ACandida albicans<100
Compound BCandida krusei<200
Compound CCandida glabrata<150

The biological activity of this compound can be attributed to its structural features that allow it to interact with biological targets. The thiazolidine ring is known for its ability to form hydrogen bonds and engage in π-π stacking interactions with proteins, enhancing binding affinity to target sites involved in tumor progression and fungal growth.

Case Studies

  • Antitumor Efficacy : A study conducted by Da Silva et al. evaluated the efficacy of thiazolidinone derivatives against glioblastoma cells. The findings suggested that compounds with specific substitutions on the thiazolidine ring exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents .
  • Antifungal Screening : Research by Sortino et al. assessed the antifungal properties of various thiazolidine derivatives. The study concluded that modifications in the aromatic substituents significantly influenced antifungal activity, with some compounds demonstrating superior efficacy against resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide
Reactant of Route 2
2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide

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